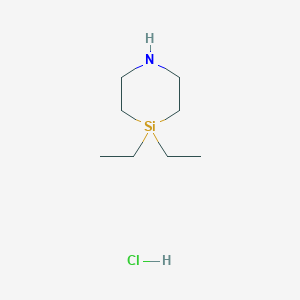

4,4-Diethyl-1,4-azasilinane;hydrochloride

Description

BenchChem offers high-quality 4,4-Diethyl-1,4-azasilinane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Diethyl-1,4-azasilinane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-diethyl-1,4-azasilinane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXCVLMCALLCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]1(CCNCC1)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Azasilinane Ring Systems

Strategies for the Construction of 1,4-Azasilinane Cores, exemplified by 4,4-Diethyl-1,4-azasilinane;hydrochloride

The formation of the 1,4-azasilinane ring system can be achieved through various synthetic strategies, primarily involving the formation of silicon-nitrogen and silicon-carbon bonds in a cyclization fashion.

Cyclization Reactions Involving Silicon and Nitrogen Precursors

A direct and common method for the synthesis of cyclic azasilanes involves the intramolecular cyclization of precursors containing both silicon and nitrogen moieties. One plausible approach to the 4,4-diethyl-1,4-azasilinane core is through the reaction of a suitably substituted aminoalkylsilane. For instance, the intramolecular condensation of an aminoalkoxysilane, catalyzed by a neutral ammonium (B1175870) salt, can lead to the formation of the Si-N bond and subsequent ring closure. This method offers a facile route to Si-N bond formation by heating the precursors. gelest.com

Another key strategy is intramolecular hydrosilylation, a powerful technique for forming silicon-containing heterocycles. researchgate.netnih.gov This reaction typically involves the cyclization of an unsaturated aminosilane, where a silicon hydride bond adds across a carbon-carbon double or triple bond within the same molecule. For the synthesis of a 1,4-azasilinane, a precursor such as N-allyl-N-(2-(diethylsilyl)ethyl)amine could undergo intramolecular hydrosilylation, catalyzed by transition metals like platinum or rhodium, to yield the desired six-membered ring. nih.gov The regio- and stereoselectivity of this process can often be controlled by the choice of catalyst and reaction conditions.

Reductive amination represents another viable cyclization strategy. wikipedia.orgmasterorganicchemistry.comlibretexts.org A precursor containing both a carbonyl group and a silylamine could undergo intramolecular reductive amination to form the azasilinane ring. For example, the cyclization of a keto-aminosilane in the presence of a reducing agent like sodium cyanoborohydride can furnish the desired heterocyclic core. commonorganicchemistry.comnih.gov

A general representation of these cyclization strategies is presented in the table below.

| Cyclization Strategy | Precursor Type | Key Transformation | Catalyst/Reagent Example |

| Intramolecular Condensation | Aminoalkoxysilane | Si-N bond formation via alcohol elimination | Ammonium salt |

| Intramolecular Hydrosilylation | Unsaturated Aminosilane | Si-H addition across a C=C or C≡C bond | Platinum or Rhodium complexes |

| Reductive Amination | Keto-aminosilane | Imine formation and subsequent reduction | Sodium cyanoborohydride (NaBH3CN) |

Annulation Approaches to Azasilinane Formation, including (4+2) Annulations

Annulation reactions, where a new ring is formed onto a pre-existing structure, provide another avenue to azasilinane systems. mit.edu While less common for simple azasilinanes, cycloaddition reactions such as the aza-Diels-Alder reaction can be conceptually applied. wikipedia.orgrsc.orgnih.govmit.edunih.gov In a hypothetical [4+2] cycloaddition approach, a silicon-containing diene could react with an imine as the dienophile, or vice versa, to construct the six-membered ring. The presence of the silicon atom can influence the reactivity and selectivity of the cycloaddition. cam.ac.uk

For instance, a 1-sila-1,3-butadiene derivative could react with an appropriate imine in a formal aza-Diels-Alder reaction to generate a tetrahydropyridine-like intermediate which, upon further modification, could yield the 1,4-azasilinane scaffold. The development of such annulation strategies often focuses on creating more complex polycyclic systems. acs.orgchim.it

Modular Synthesis of Substituted Azasilinanes

Modular or convergent synthetic approaches allow for the rapid assembly of diverse libraries of compounds from simple building blocks. google.com For substituted azasilinanes, a modular strategy could involve the stepwise construction of the molecule, introducing diversity at various positions.

One such approach could utilize Grignard reagents to introduce substituents onto the silicon atom. gelest.comlibretexts.org For the synthesis of 4,4-diethyl-1,4-azasilinane, a precursor such as dichlorosilethylene could be reacted sequentially with two equivalents of ethylmagnesium bromide to install the diethylsilyl moiety. nih.govnih.govsemanticscholar.org This dialkylated silicon intermediate could then be elaborated to include the nitrogen-containing portion of the ring before a final cyclization step.

A modular synthesis could commence with a bifunctional silicon precursor, for example, (2-chloroethyl)diethylethoxysilane. This precursor could first react with a primary amine, leading to the formation of the N-C bond. Subsequent intramolecular cyclization, possibly via a Williamson ether-type reaction analogue where the nitrogen acts as the nucleophile to displace the chloro group, would then form the 1,4-azasilinane ring. This approach allows for variation in the amine component, leading to a range of N-substituted azasilinanes. acs.orgnih.govresearchgate.net

Functionalization Techniques for Azasilinane Scaffolds

Once the 1,4-azasilinane core is constructed, further functionalization can be achieved to introduce chemical diversity and modulate the properties of the molecule.

Regioselective Derivatization of Ring Atoms

The regioselective functionalization of the azasilinane ring is crucial for structure-activity relationship studies. The nitrogen atom of the 1,4-azasilinane ring is a primary site for derivatization. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents at this position.

C-H functionalization of the carbon backbone of the azasilinane ring presents a more advanced strategy for derivatization. While challenging, recent advances in transition-metal-catalyzed C-H activation could potentially be applied to achieve regioselective functionalization of the carbon atoms adjacent to the silicon or nitrogen. mdpi.comnih.gov The directing group ability of the nitrogen atom or a substituent on the nitrogen could be exploited to guide the metal catalyst to a specific C-H bond.

Introduction of Diverse Exocyclic Moieties via Coupling Reactions

Modern cross-coupling reactions are powerful tools for introducing a wide array of exocyclic groups onto heterocyclic scaffolds. acs.orgnih.govresearchgate.net If the 1,4-azasilinane core is prepared with a handle, such as a halide or a triflate group on the carbon framework, palladium- or copper-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, or Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl moieties. acs.org

Furthermore, silicon-based cross-coupling reactions have emerged as a reliable method for carbon-carbon bond formation. rsc.org An appropriately functionalized azasilinane, for example, bearing a silyl (B83357) group that can act as a coupling partner, could participate in such transformations. The reactivity of cyclic azasilanes has also been demonstrated in ring-opening reactions with hydroxyl-containing surfaces, suggesting the potential for surface modification and the introduction of exocyclic functionalities through this mechanism. scirp.orgnih.govgelest.comresearchgate.netrsc.org

The following table summarizes some potential functionalization techniques.

| Functionalization Technique | Target Site | Reaction Type | Potential Reagents/Catalysts | Introduced Moiety |

| N-Alkylation | Nitrogen | Nucleophilic Substitution | Alkyl halides, Base | Alkyl groups |

| N-Acylation | Nitrogen | Nucleophilic Acyl Substitution | Acyl chlorides, Anhydrides | Acyl groups |

| C-H Arylation | Carbon | Direct C-H Functionalization | Aryl halides, Palladium catalyst | Aryl groups |

| Suzuki Coupling | Carbon (with halide) | Cross-Coupling | Aryl boronic acids, Palladium catalyst | Aryl groups |

| Sonogashira Coupling | Carbon (with halide) | Cross-Coupling | Terminal alkynes, Palladium/Copper catalyst | Alkynyl groups |

Chiral Synthesis and Stereocontrol in Azasilinane Chemistry

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the stereocontrolled synthesis of azasilinanes is of paramount importance for their potential applications in drug discovery. A significant approach to achieving such control involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

One notable strategy for the stereocontrolled synthesis of azasilaheterocycles, a class of compounds that includes azasilinanes, employs chiral α-silylsulfinamides. nih.gov These chiral precursors can be prepared through the addition of a lithium derivative of an alkyldiphenylsilane to a sulfinimine. The resulting α-silylsulfinamide can then undergo intramolecular cyclization to furnish the desired azasilaheterocycle. This cyclization can be achieved through intramolecular substitution of an amino alcohol or via cyclization of an amino acid promoted by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

The stereocenter established in the initial addition step, under the influence of the chiral sulfinyl group, dictates the stereochemistry of the final cyclized product. This methodology provides a reliable means of accessing enantiomerically enriched silicon-containing heterocycles. While specific examples detailing the synthesis of 4,4-Diethyl-1,4-azasilinane using this method are not prevalent in the literature, the principles demonstrated with related 1,3-azasilaheterocycles are directly applicable. nih.gov

Key aspects of achieving high stereocontrol in these syntheses include the choice of chiral auxiliary, the reaction conditions for the nucleophilic addition, and the method of cyclization. The development of diverse chiral auxiliaries and catalytic asymmetric methods continues to be an active area of research to broaden the scope and efficiency of chiral azasilinane synthesis.

Table 1: Key Strategies for Stereocontrol in Azasilaheterocycle Synthesis

| Strategy | Description | Key Reagents/Conditions | Potential Outcome |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. | Chiral sulfinimines, Chiral amino alcohols | High diastereoselectivity and enantioselectivity in the final heterocyclic product. |

| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. | Chiral Lewis acids, Chiral transition metal complexes | Enantiomerically enriched products from achiral or racemic starting materials. |

| Substrate-Controlled Synthesis | The inherent chirality in the starting material is used to control the stereochemistry of newly formed stereocenters. | Enantiopure amino acids or amino alcohols | Diastereoselective cyclization to form specific stereoisomers of the azasilinane ring. |

Development of Green and Sustainable Synthetic Routes for Azasilinane Compounds

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.govmdpi.comresearchgate.net The development of sustainable synthetic routes for azasilinane compounds focuses on several key areas, including the use of environmentally benign solvents, the development of catalytic reactions, and the improvement of atom economy. nih.govmdpi.com

Traditional synthetic methods for N-heterocycles often rely on stoichiometric reagents and volatile organic solvents, which can generate significant waste. nih.gov Green approaches to azasilinane synthesis aim to replace these with more sustainable alternatives. For instance, the use of water or other green solvents, microwave-assisted reactions, and solvent-free reaction conditions are being explored to reduce the environmental footprint of these syntheses. nih.govmdpi.comresearchgate.net

Catalytic methods, both homogeneous and heterogeneous, play a crucial role in the development of green synthetic routes. mdpi.com The use of catalysts can lead to higher efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric reactions. For the synthesis of N-heterocycles, a variety of catalytic systems have been developed, including metal-catalyzed cross-coupling reactions and acid or base-catalyzed cyclizations. mdpi.com While specific examples for azasilinane synthesis are still emerging, the application of these principles from the broader field of N-heterocycle synthesis is a promising avenue.

Furthermore, the choice of starting materials is a critical aspect of green chemistry. Utilizing readily available, renewable, and less toxic starting materials is essential for developing truly sustainable synthetic processes. Research into novel disconnections and synthetic pathways that begin from sustainable feedstocks will be crucial for the future of azasilinane chemistry.

Table 2: Principles of Green Chemistry Applied to Azasilinane Synthesis

| Green Chemistry Principle | Application in Azasilinane Synthesis | Potential Benefits |

| Waste Prevention | Designing syntheses with high atom economy; utilizing one-pot and multicomponent reactions. | Reduced generation of byproducts and purification waste. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids; minimizing the use of auxiliary substances. | Reduced environmental impact and improved worker safety. |

| Design for Energy Efficiency | Employing microwave irradiation or ultrasound to accelerate reactions; conducting reactions at ambient temperature and pressure. | Reduced energy consumption and associated carbon footprint. |

| Use of Catalysis | Developing highly efficient and recyclable homogeneous or heterogeneous catalysts to replace stoichiometric reagents. | Increased reaction rates, milder conditions, and reduced waste. |

| Use of Renewable Feedstocks | Designing synthetic routes that start from biomass-derived materials rather than petrochemical sources. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Reactivity Profiles and Mechanistic Investigations of Azasilinane Derivatives

Silicon-Nitrogen Bond Reactivity in Azasilinane Systems

The silicon-nitrogen (Si-N) bond is a key functional group in azasilinane systems, and its reactivity is central to the chemical behavior of these compounds. The Si-N bond is polarized due to the higher electronegativity of nitrogen relative to silicon, making the silicon atom electrophilic and the nitrogen atom nucleophilic. This inherent polarity governs many of the reactions observed in azasilinane derivatives.

Table 1: Influence of Intramolecular N→Si Interaction on Bond Parameters (Illustrative Data for Analogous Silatrane Systems)

| Compound Class | N...Si Distance (Å) | Si-C Bond Length (Å) | N-C-C Bond Angle (°) | Reactivity Trend |

|---|---|---|---|---|

| Acyclic Silylamines | > 3.0 | ~1.87 | ~110 | Normal Si-N reactivity |

| Azasilinanes | 2.5 - 3.0 | ~1.88 | 110-112 | Moderately influenced reactivity |

| Silatranes | < 2.3 | ~1.90 | 104-106 | Significantly altered reactivity |

The Si-N bond in azasilinanes can undergo cleavage under various conditions, including hydrolysis, alcoholysis, and reaction with electrophiles or nucleophiles. The cleavage can be either homolytic or heterolytic, with the latter being more common. wikipedia.org The susceptibility of the Si-N bond to cleavage is a critical aspect of the chemistry of these compounds. researchgate.net

Heterolytic cleavage of the Si-N bond is often facilitated by the coordination of a nucleophile to the silicon atom, leading to a pentacoordinate intermediate or transition state. nih.gov This process is influenced by neighboring group participation, where functional groups within the molecule can assist in the cleavage process. nih.govacs.org For instance, protonation of the nitrogen atom in 4,4-Diethyl-1,4-azasilinane hydrochloride would render the Si-N bond more susceptible to nucleophilic attack at the silicon center.

Rearrangement reactions involving the Si-N bond are also possible, often proceeding through intermediates formed by bond cleavage and subsequent reformation. mdpi.com These rearrangements can lead to the formation of different ring systems or the migration of substituents. For example, 1,3-silyl migrations are known to occur in organosilicon compounds, and similar pathways could be envisaged for azasilinane derivatives under appropriate thermal or catalytic conditions. mdpi.com

Stereochemical Dynamics and Conformational Studies of Azasilinanes

The six-membered ring of 4,4-Diethyl-1,4-azasilinane is not planar and exists in various conformations, with the chair conformation generally being the most stable. The stereochemical dynamics of this ring system, including ring inversion and the orientation of substituents, play a crucial role in determining its reactivity.

Like cyclohexane (B81311) and piperidine (B6355638), the azasilinane ring can undergo a "ring flip" between two chair conformations. This process involves passing through higher-energy boat and twist-boat conformations. The energy barrier to this ring inversion is an important parameter that reflects the flexibility of the ring system. scribd.com

The presence of the silicon atom and the diethyl substituents at the 4-position influences the ring inversion barrier. Generally, the introduction of heteroatoms into a six-membered ring can alter the barrier to inversion. rsc.org Computational studies using Density Functional Theory (DFT) and experimental techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining these barriers. researchgate.netresearchgate.netnih.gov For analogous six-membered heterocycles, ring inversion barriers are typically in the range of 10-12 kcal/mol. scribd.com It is expected that 4,4-Diethyl-1,4-azasilinane would exhibit a similar barrier, although the specific value would be influenced by the precise bond lengths and angles involving the silicon atom. nih.gov

Table 2: Calculated Ring Inversion Barriers for Six-Membered Heterocycles (Representative DFT Data)

| Compound | Ring Inversion Barrier (kcal/mol) | Method |

|---|---|---|

| Cyclohexane | 10.5 | B3LYP/6-31G* |

| Piperidine | 10.4 | B3LYP/6-31G* |

| 1-Silacyclohexane | 9.8 | M06-2X/cc-pVTZ |

| Tetrahydropyran | 10.2 | B3LYP/6-31G* |

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are critical in determining the preferred conformation and reactivity of azasilinanes. wikipedia.org One of the most significant stereoelectronic effects in heterocycles is the anomeric effect, which describes the preference of an electronegative substituent at the anomeric carbon (adjacent to a heteroatom) to occupy the axial position. wikipedia.orgscripps.eduquimicaorganica.orgyoutube.comyoutube.com

In the context of 4,4-Diethyl-1,4-azasilinane, an analogous effect could arise from the interaction between the nitrogen lone pair and the antibonding orbital (σ) of an adjacent Si-C bond. This nN → σSi-C interaction would be maximized when the lone pair and the Si-C bond are anti-periplanar, which can influence the conformational equilibrium. researchgate.netresearchgate.net Such hyperconjugative interactions can stabilize certain conformations over others and can also affect the bond lengths and angles within the ring. researchgate.net The diethyl groups on the silicon atom will also have a significant steric influence on the conformational preferences of the ring.

Reaction Mechanisms of Azasilinane Functionalization Reactions

The functionalization of the azasilinane ring can occur at several positions, including the nitrogen atom and the carbon atoms of the ring. The mechanisms of these reactions are dictated by the electronic properties of the ring and the nature of the reagents. nih.govacs.orgillinois.edu

Functionalization at the nitrogen atom typically involves reactions with electrophiles. The nitrogen lone pair in 4,4-Diethyl-1,4-azasilinane makes it nucleophilic, allowing for reactions such as alkylation, acylation, and sulfonylation. The mechanism of these reactions is generally a nucleophilic substitution (SN2) at the electrophilic center. nih.gov

Functionalization of the C-H bonds of the azasilinane ring is more challenging but can be achieved through various strategies, including radical reactions, metal-catalyzed C-H activation, and deprotonation/functionalization sequences. nih.govresearchgate.net The regioselectivity of these reactions is a key consideration. For instance, deprotonation at the carbon atom alpha to the nitrogen can be facilitated by the inductive effect of the nitrogen, followed by quenching with an electrophile. Metal-catalyzed C-H functionalization often proceeds through oxidative addition of a C-H bond to a metal center, followed by reductive elimination to form the functionalized product. nih.gov The presence of the silicon atom can also influence the regioselectivity of these reactions due to its effect on the electronic distribution within the ring. wikipedia.org

The formation of the Si-N bond itself can be achieved through methods like heterodehydrocoupling, which involves the coupling of a silane (B1218182) with an amine, often catalyzed by a transition metal. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution at the silicon atom is a fundamental reaction for functionalizing azasilinane derivatives. The silicon center in the azasilinane ring is electrophilic and can be attacked by a variety of nucleophiles. wikipedia.orgyoutube.com The general mechanism for nucleophilic substitution at a silicon center can proceed through different pathways, often involving a pentacoordinate intermediate or transition state. researchgate.netresearchgate.net

The reaction can be generalized as follows: Nu:⁻ + R₃Si-LG → [Nu-SiR₃-LG]⁻ → Nu-SiR₃ + LG:⁻

Where Nu is the nucleophile, R represents the organic substituents attached to silicon, and LG is the leaving group.

Several factors influence the rate and mechanism of nucleophilic substitution at the silicon atom in azasilinanes:

Nature of the Nucleophile: Stronger nucleophiles will react more readily. The nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and the solvent.

Leaving Group Ability: Good leaving groups are essential for the reaction to proceed. The stability of the leaving group as an independent species is a key determinant.

Steric Hindrance: Bulky substituents on the silicon atom or the nucleophile can hinder the approach of the nucleophile, slowing down the reaction. researchgate.net

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate by stabilizing the transition state or intermediates.

While specific studies on 4,4-Diethyl-1,4-azasilinane hydrochloride are not extensively documented in publicly available literature, the principles of nucleophilic substitution at silicon are well-established and are expected to apply to this class of compounds. researchgate.net

Table 1: Examples of Nucleophiles and Leaving Groups in Silicon Chemistry

| Nucleophile (Nu:⁻) | Leaving Group (LG) |

| Hydroxide (OH⁻) | Halides (Cl⁻, Br⁻, I⁻) |

| Alkoxides (RO⁻) | Triflate (CF₃SO₃⁻) |

| Amines (RNH₂) | Tosylate (CH₃C₆H₄SO₃⁻) |

| Organolithium Reagents (RLi) | Alkoxy groups (RO⁻) |

| Grignard Reagents (RMgX) | Hydride (H⁻) |

This table provides a generalized list of common nucleophiles and leaving groups in organosilicon chemistry and is not based on specific experimental data for 4,4-Diethyl-1,4-azasilinane hydrochloride.

Reductive Processes

The reduction of azasilinane derivatives can target different parts of the molecule, primarily the silicon center if it bears reducible functional groups, or potentially the C-N or C-Si bonds under harsh conditions. The use of organosilanes as reducing agents is a well-established practice in organic synthesis. acs.orgacs.orggelest.com Hydrosilanes, compounds containing a Si-H bond, can act as hydride donors, particularly when activated by acids or metal catalysts. wikipedia.org

The general reduction of a functional group (X) attached to the silicon atom in an azasilinane ring by a hydrosilane can be represented as: Azasilinane-Si-X + R₃Si-H → Azasilinane-Si-H + R₃Si-X

Reductive processes are crucial for the synthesis and modification of piperidine and related nitrogen heterocycles. nih.govnih.govresearchgate.net For instance, the reduction of pyridine (B92270) N-oxides to piperidines can be achieved using reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.orgorganic-chemistry.org While azasilinanes are already saturated rings, reductive methods could be employed if unsaturated precursors are used in their synthesis or for the cleavage of certain bonds within the ring under specific conditions.

Table 2: Common Reducing Agents and Their Potential Applications in Azasilinane Chemistry

| Reducing Agent | Potential Application |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of Si-X bonds (e.g., Si-Cl, Si-OR) |

| Sodium Borohydride (NaBH₄) | Milder reduction of specific functional groups |

| Hydrosilanes (e.g., Triethylsilane) | Ionic hydrogenation of unsaturated precursors |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Reduction of unsaturated precursors |

This table outlines potential reductive processes based on general knowledge of heterocyclic and organosilane chemistry, as specific data for 4,4-Diethyl-1,4-azasilinane hydrochloride is limited.

Ring-Closing Metathesis (RCM) in Azasilinane Scaffolds

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and heterocyclic compounds, including those containing nitrogen and silicon. wikipedia.orgnih.govnih.gov RCM typically involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, such as a Grubbs' or Schrock catalyst, to form a cyclic olefin and a small volatile byproduct like ethylene. wikipedia.org

The application of RCM to the synthesis of silicon-containing heterocycles, including silacycles, has been demonstrated. uwindsor.casciforum.net This methodology allows for the construction of the azasilinane ring system from acyclic precursors containing both silicon and nitrogen atoms, as well as two terminal alkene functionalities.

A general scheme for the synthesis of an unsaturated azasilinane derivative via RCM would be: Acyclic Diene Precursor → [Catalyst] → Cyclic Azasilinane + Ethylene

The efficiency of the RCM reaction can be influenced by several factors:

Catalyst Choice: The selection of the appropriate metathesis catalyst is crucial for achieving high yields and selectivity. drughunter.com

Substrate Structure: The length and flexibility of the tether connecting the two alkene groups can significantly impact the ease of cyclization.

Reaction Conditions: Concentration, temperature, and solvent can be optimized to favor the intramolecular RCM over competing intermolecular polymerization.

The introduction of a silyl (B83357) group into one of the olefins can influence the stereoselectivity of the RCM reaction. ashansenlab.com This highlights the potential for controlling the geometry of the resulting double bond in the cyclic product. While direct RCM synthesis of 4,4-Diethyl-1,4-azasilinane would result in an unsaturated precursor, subsequent reduction would yield the saturated target molecule.

Table 3: Representative Ruthenium-Based Catalysts for RCM

| Catalyst Name | Generation | Key Features |

| Grubbs' Catalyst | First | Good activity for a range of substrates |

| Grubbs' Catalyst | Second | Higher activity and broader functional group tolerance |

| Hoveyda-Grubbs' Catalyst | Second | More stable and allows for easier removal of ruthenium byproducts |

This table lists common RCM catalysts and their general characteristics. The choice of catalyst for a specific azasilinane synthesis would require experimental optimization.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Azasilinane Structure Determination

Spectroscopic methods are fundamental to elucidating the molecular structure of azasilinane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the connectivity, functional groups, and elemental composition of these compounds.

NMR spectroscopy is a powerful tool for characterizing the structure and conformational dynamics of azasilinanes. The analysis of ¹H, ¹³C, and ²⁹Si nuclei provides a complete picture of the molecular framework. Due to the limited availability of specific data for 4,4-diethyl-1,4-azasilinane;hydrochloride, the following discussion is based on data from closely related azasilinane derivatives, such as 1,3-dimethyl-3-phenyl-1,3-azasilinane. semanticscholar.org

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical 4,4-dialkyl-1,4-azasilinane ring, one would expect to see distinct signals for the protons on the carbon atoms adjacent to the nitrogen (C2 and C6) and the silicon (C3 and C5), as well as the protons of the alkyl groups attached to the silicon atom. The chemical shifts and coupling constants are sensitive to the chair-like conformation of the ring and the axial or equatorial orientation of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the ring carbons are indicative of their position relative to the heteroatoms. Carbons adjacent to the nitrogen atom typically appear at a different chemical shift compared to those adjacent to the silicon atom.

Interactive Data Table: Representative NMR Data for a 1,3-Dimethyl-3-phenyl-1,3-azasilinane Derivative semanticscholar.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | 2.15-2.25 (m) | 48.5 |

| C3 | 0.85-0.95 (m) | 16.2 |

| C5 | 0.85-0.95 (m) | 16.2 |

| C6 | 2.65-2.75 (m) | 54.1 |

| N-CH₃ | 2.35 (s) | 43.7 |

| Si-CH₃ | 0.15 (s) | -4.5 |

| Si-Phenyl | 7.30-7.50 (m) | 128.0-135.0 |

Note: This data is for a related azasilinane and is provided as a representative example.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the case of 4,4-diethyl-1,4-azasilinane;hydrochloride, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (in the hydrochloride form), C-H stretching and bending, C-N stretching, and Si-C stretching vibrations. The presence of the hydrochloride salt would be confirmed by a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in ammonium (B1175870) salts.

Interactive Data Table: Typical IR Absorption Frequencies for Azasilinane Structures

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N⁺-H Stretch (hydrochloride) | 2400 - 3000 (broad) |

| C-H Stretch (alkyl) | 2850 - 2960 |

| C-H Bend (alkyl) | 1375 - 1465 |

| C-N Stretch | 1000 - 1250 |

| Si-C Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For 4,4-diethyl-1,4-azasilinane;hydrochloride, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its chemical formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecular structure. Common fragmentation pathways for such compounds may involve the loss of one of the ethyl groups from the silicon atom or cleavage of the heterocyclic ring.

X-ray Crystallography for Solid-State Structural Analysis of Azasilinane Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of a suitable crystalline derivative of an azasilinane would provide precise bond lengths, bond angles, and torsional angles. nih.gov For a hydrochloride salt, the crystal structure would also reveal the details of the ionic interaction between the protonated nitrogen atom and the chloride ion, as well as any intermolecular hydrogen bonding networks. nih.gov The six-membered azasilinane ring is expected to adopt a chair conformation, similar to cyclohexane (B81311), and the crystal structure would confirm the preferred orientation of the substituents on the silicon and nitrogen atoms.

Gas Electron Diffraction (GED) for Gas-Phase Molecular Geometry

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from intermolecular interactions that are present in the solid state. nih.gov This method provides accurate information on bond lengths, bond angles, and conformational preferences. For cyclic systems like azasilinanes, GED can be used to determine the degree of ring puckering and the axial/equatorial preferences of substituents. nih.govresearchgate.net Studies on related silacyclohexanes have shown that the introduction of a silicon atom into a six-membered ring can lead to a more flattened chair conformation compared to cyclohexane. nih.gov

Computational Chemistry and Theoretical Modeling of Azasilinane Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For azasilinane systems, these calculations are crucial for understanding the influence of the silicon and nitrogen heteroatoms on the ring's geometry and reactivity.

Ab Initio and Density Functional Theory (DFT) Studies on Azasilinane Rings

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the molecular geometry and electronic structure of chemical systems. While direct studies on the 4,4-Diethyl-1,4-azasilinane ring are scarce, extensive research on silacyclohexanes and other silicon-nitrogen heterocycles provides a robust framework for understanding this system. nih.govrsc.org

DFT calculations, often employing functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2), are the standard for optimizing the geometry of such cyclic systems. nih.gov For the 1,4-azasilinane ring, these calculations would likely predict a chair conformation as the most stable geometry, analogous to cyclohexane (B81311) and silacyclohexane. nih.gov

The introduction of silicon into the six-membered ring is known to cause significant geometric distortions compared to a pure carbocycle. The C-Si and Si-N bonds are considerably longer than C-C and C-N bonds, and the bond angles around the silicon atom are typically smaller than the ideal tetrahedral angle. This leads to a flattening of the ring at the silicon end. nih.gov The presence of the nitrogen atom would introduce its own geometric and electronic effects, such as shorter C-N bond lengths compared to C-C bonds and a potential for hydrogen bonding.

The electronic structure of the azasilinane ring is characterized by the differing electronegativities of silicon, nitrogen, and carbon. Silicon is more electropositive than carbon, leading to a polarization of the Si-C and Si-N bonds, with silicon bearing a partial positive charge. The nitrogen atom, being more electronegative, will carry a partial negative charge. This charge distribution significantly influences the molecule's reactivity and intermolecular interactions.

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT (e.g., B3LYP/6-31G*) calculation for a simplified 1,4-azasilinane chair conformation.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length (Å) | C | C | ~1.54 |

| Bond Length (Å) | C | N | ~1.47 |

| Bond Length (Å) | C | Si | ~1.89 |

| Bond Length (Å) | N | H | ~1.01 |

| Bond Angle (°) | C-N-C | ~112 | |

| Bond Angle (°) | C-Si-C | ~105 | |

| Dihedral Angle (°) | C-N-C-C | ~55 | |

| Dihedral Angle (°) | C-Si-C-C | ~50 |

Note: The data in this table is illustrative and based on typical values for similar bonds and angles in related molecules. Actual calculated values would require a specific computational study.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to confirm the molecular structure. For 4,4-Diethyl-1,4-azasilinane, theoretical calculations would be instrumental in assigning peaks in its ¹H, ¹³C, and ²⁹Si NMR spectra, as well as its infrared (IR) and Raman spectra.

The conformational preferences of the azasilinane ring are a key aspect of its chemistry. Like silacyclohexane, the 1,4-azasilinane ring is expected to have a significantly lower barrier to ring inversion (typically 4.5–5.5 kcal/mol) compared to cyclohexane (around 10 kcal/mol). nih.gov This increased flexibility is a direct consequence of the longer Si-C and Si-N bonds and the smaller bond angles around the silicon atom, which reduce steric strain in the transition state of the ring flip.

The presence of two ethyl groups on the silicon atom in a gem-diethyl arrangement would further influence the conformational landscape. While in cyclohexanes, a gem-dimethyl group can cause some ring distortion, the longer bonds associated with silicon would likely accommodate the two ethyl groups with less strain. The conformational preference of substituents on the nitrogen atom would also be of interest, with the energy difference between axial and equatorial orientations being a key parameter.

A hypothetical table of predicted vibrational frequencies for key stretching modes in a simplified 1,4-azasilinane molecule is presented below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | ~3350 |

| C-H Stretch | Methylene | ~2950-2850 |

| C-N Stretch | Aliphatic Amine | ~1200-1000 |

| C-Si Stretch | Alkylsilane | ~800-600 |

Note: This data is illustrative and based on typical vibrational frequencies for these functional groups.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their conformational landscapes and intermolecular interactions. For a flexible molecule like 4,4-Diethyl-1,4-azasilinane, MD simulations would be particularly useful for mapping the various accessible conformations and the energy barriers between them.

An MD simulation of this azasilinane in a solvent, such as water or chloroform, would reveal how the molecule samples different chair and boat conformations, and the timescale of these conformational changes. The simulations would also highlight the role of the solvent in stabilizing certain conformations through intermolecular interactions like hydrogen bonding, especially involving the N-H group of the azasilinane.

The results of such simulations could be used to generate a Ramachandran-like plot for the ring's dihedral angles, visually representing the most populated conformational states. This would provide a detailed picture of the molecule's flexibility and the preferred orientations of the diethyl groups on the silicon atom.

In Silico Approaches for Reactivity Prediction and Mechanistic Elucidation

In silico methods are increasingly used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For 4,4-Diethyl-1,4-azasilinane, computational approaches can be used to identify the most likely sites for electrophilic or nucleophilic attack and to model the transition states of potential reactions.

The calculated electronic structure, particularly the distribution of molecular orbitals (HOMO and LUMO) and the electrostatic potential map, would indicate the reactive sites. The nitrogen atom, with its lone pair of electrons, is expected to be a primary site for reactions with electrophiles. The silicon atom, being relatively electropositive, could be susceptible to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mode of action at a molecular level.

Given that many nitrogen-containing heterocycles are biologically active, molecular docking studies could be performed on 4,4-Diethyl-1,4-azasilinane to explore its potential interactions with various biological targets. The docking simulations would place the azasilinane molecule into the binding site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

A hypothetical data table from a molecular docking study of 4,4-Diethyl-1,4-azasilinane against a hypothetical protein kinase is shown below.

| Parameter | Value |

| Target Protein | Kinase XYZ |

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | ASP 123 (H-bond with N-H), LEU 45 (hydrophobic with ethyl), VAL 67 (hydrophobic with ethyl) |

| Predicted Inhibition Constant (Ki) | ~5 µM |

Note: This data is for illustrative purposes only and does not represent the results of an actual docking study.

Advanced Research Applications of Azasilinane Scaffolds

Despite a thorough search of scientific literature, there is a significant lack of published research on the specific chemical compound “4,4-Diethyl-1,4-azasilinane;hydrochloride” and its applications in advanced research. General information on the broader class of azasilinane scaffolds is also limited, particularly in the specific contexts of organic synthesis, materials science, and medicinal chemistry as outlined in the requested article structure. Therefore, it is not possible to provide a detailed, scientifically accurate article on this specific compound at this time.

The available information suggests that silaazacycles, which include azasilinanes, are of interest in medicinal chemistry. For instance, 1,4-azasilinane derivatives have been noted for their potential use in pharmaceutical chemistry. chemistryviews.org Additionally, methods for the synthesis of related structures, such as 1,3-azasilinones, have been developed, indicating an academic interest in this class of compounds. chemistryviews.org

Without sufficient data from primary research articles, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research into the synthesis and application of "4,4-Diethyl-1,4-azasilinane;hydrochloride" and other azasilinane derivatives is needed before a comprehensive review of their advanced research applications can be written.

Advanced Research Applications of Azasilinane Scaffolds

Azasilinane Scaffolds in Medicinal Chemistry and Chemical Biology

Rational Design of Bioactive Azasilinane Analogues

The rational design of novel bioactive molecules is a foundational task in modern drug discovery. mdpi.com This process involves the intentional and knowledge-based modification of a chemical scaffold to enhance its pharmacological activity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The azasilinane ring system, a silicon-containing heterocycle, serves as a versatile scaffold for such design strategies. chemistryviews.org By systematically altering substituents on the silicon and nitrogen atoms, as well as on the carbon backbone of the 4,4-Diethyl-1,4-azasilinane core, researchers can fine-tune the molecule's interaction with biological targets.

The design process is often guided by computational methods and a deep understanding of structure-activity relationships (SAR). mdpi.com For instance, introducing specific functional groups can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical for a compound's biological profile. acs.orgrsc.org The goal is to develop analogues with improved potency against a specific target, such as an enzyme or receptor, while minimizing off-target effects. mdpi.com The synthesis of a focused library of azasilinane derivatives allows for systematic biological testing to validate these design hypotheses and identify lead compounds for further development. mdpi.comnih.gov

One strategy involves the introduction of pharmacophoric elements known to interact with specific biological targets. For example, attaching aromatic or heterocyclic moieties can facilitate π-stacking interactions within a protein's binding pocket, while incorporating hydrogen bond donors or acceptors can create more specific and stronger binding. The diethyl groups at the 4-position of the core compound provide steric bulk and lipophilicity, which can be systematically modified to probe the spatial and electronic requirements of a target's active site.

Table 1: Hypothetical Design Strategies for Bioactive Azasilinane Analogues

| Modification Site | Example Substituent | Rationale for Modification | Potential Impact on Bioactivity |

| N1-Position | Benzyl group | Introduce aromatic interactions; modulate basicity. | Altered receptor binding affinity or selectivity. |

| Si4-Position | Methyl, Phenyl | Vary steric bulk and lipophilicity around the silicon atom. | Improved target engagement and membrane permeability. |

| C2/C6-Position | Hydroxyl group | Introduce hydrogen bonding capability. | Enhanced binding affinity and aqueous solubility. |

| C3/C5-Position | Fluoro group | Modulate electronic properties and block metabolic pathways. | Increased metabolic stability and bioavailability. |

Scaffold Hopping and Isosteric Replacements with Silicon for Enhanced Properties

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve a compound's properties, or circumvent existing patents. nih.govresearchgate.netnih.gov The "silicon switch" is a specific application of this concept, where one or more carbon atoms in a known bioactive molecule are replaced by silicon atoms. rsc.orgnih.gov This C/Si exchange can lead to significant and often beneficial changes in the molecule's physicochemical and pharmacological profile. enamine.netnamiki-s.co.jp

This strategy aims to retain the core biological activity of a parent molecule while optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, replacing a metabolically vulnerable carbon atom with a silicon atom can block oxidative metabolism at that position, thereby increasing the compound's half-life. The unique ability of silicon to form stable bonds with oxygen can also be exploited; for instance, a silanol (B1196071) (Si-OH) group is more acidic than its carbinol (C-OH) counterpart, which can lead to stronger hydrogen bonding and improved biochemical potency. rsc.org

Table 2: Comparison of Physicochemical Properties: Carbon vs. Silicon

| Property | Carbon (C) | Silicon (Si) | Implication for Drug Design |

| Covalent Radius | ~77 pm | ~117 pm | Alters molecular geometry and steric profile. |

| Electronegativity (Pauling) | 2.55 | 1.90 | Increases polarity of adjacent bonds. |

| Typical Bond Length (to C) | ~1.54 Å (C-C) | ~1.87 Å (C-Si) | Changes interactions with protein binding sites. namiki-s.co.jp |

| Bond Energy (C-H vs. Si-H) | ~413 kJ/mol | ~323 kJ/mol | Can influence metabolic stability. rsc.org |

| Acidity (R₃C-OH vs. R₃Si-OH) | pKa ~16-19 | pKa ~10-13 | Silanols are stronger hydrogen bond donors. rsc.org |

Exploration of Azasilinanes as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in cells or organisms. chemicalprobes.org These tools are instrumental in validating biological targets and elucidating complex cellular pathways. The unique properties of the azasilinane scaffold make it an intriguing framework for the development of novel chemical probes. The incorporation of silicon offers a way to create molecules with physicochemical properties distinct from traditional carbon-based probes.

An effective chemical probe must exhibit high potency and selectivity for its intended target. The structural versatility of the azasilinane core allows for systematic modifications to achieve this. By appending reporter groups—such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking moieties—to the azasilinane scaffold, researchers can create multifunctional probes. These probes can be used to visualize the subcellular localization of a target protein, identify its binding partners, or quantify its expression levels.

The development of azasilinane-based probes would involve synthesizing derivatives that retain affinity for a target while incorporating a linker for conjugation to a reporter tag. The stability and tailored lipophilicity of the silicon-containing ring could be advantageous for cellular uptake and target engagement. Such probes could provide new avenues for investigating biological systems where existing chemical tools are limited.

Catalytic Applications of Azasilinane-Derived Ligands and Complexes

Beyond medicinal chemistry, heterocyclic scaffolds are widely used in catalysis. The nitrogen atom in the azasilinane ring can act as a Lewis base, coordinating to a metal center to form an organometallic complex. nih.gov By designing and synthesizing azasilinane derivatives with specific chelating groups, it is possible to create novel ligands for transition metal catalysis. The presence of both a nitrogen donor and a silicon atom within the same scaffold offers unique electronic and steric properties that can influence the reactivity and selectivity of the resulting metal complex.

These azasilinane-derived ligands could be employed in a variety of catalytic transformations. For example, chiral versions of these ligands could be used in asymmetric synthesis to produce enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. The silicon atom, being more electropositive than carbon, can influence the electron density at the nitrogen donor atom, thereby modulating the electronic properties of the coordinated metal center.

Heterobimetallic complexes, which contain two different metal centers, are of particular interest for promoting novel chemical reactions that are not possible with single-metal catalysts. researchgate.net An azasilinane-based ligand could be designed to bridge two different metals, creating a unique catalytic environment. Potential applications for such catalysts could include hydrogenation, hydroformylation, cross-coupling reactions, and polymerization, where the cooperative action of the two metals could lead to enhanced activity and selectivity. The development of azasilinane-based catalytic systems represents a promising area for future research in organometallic chemistry and homogeneous catalysis.

Q & A

Q. How can researchers confirm the structural identity of 4,4-Diethyl-1,4-azasilinane Hydrochloride?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to analyze the silicon and nitrogen environments. For example, -NMR can confirm the silicon center’s coordination, while - and -NMR verify alkyl substituents and nitrogen bonding .

- X-ray crystallography provides definitive structural confirmation, resolving bond angles and crystallographic packing influenced by the hydrochloride counterion .

- Cross-reference spectral data with computational models (e.g., density functional theory) to validate electronic and steric properties .

Q. What are the recommended protocols for handling and storing 4,4-Diethyl-1,4-azasilinane Hydrochloride in laboratory settings?

Methodological Answer:

- Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the azasilinane ring or degradation of the hydrochloride salt .

- Use gloveboxes or fume hoods under inert atmospheres (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen during synthesis or handling .

- Regularly monitor stability via high-performance liquid chromatography (HPLC) to detect decomposition products .

Q. How can solubility properties of 4,4-Diethyl-1,4-azasilinane Hydrochloride be optimized for aqueous-phase experiments?

Methodological Answer:

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) as initial vehicles, followed by dilution into aqueous buffers .

- Adjust pH using buffering agents (e.g., phosphate or citrate buffers) to exploit the hydrochloride salt’s ionic character and enhance solubility .

- Employ sonication or heating (below decomposition thresholds) to improve dissolution kinetics, validated by dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for 4,4-Diethyl-1,4-azasilinane Hydrochloride?

Methodological Answer:

- Conduct controlled kinetic studies under varying conditions (temperature, solvent polarity, catalyst presence) to isolate competing reaction pathways .

- Use isotopic labeling (e.g., deuterated solvents or -labeled analogs) to trace mechanistic intermediates via mass spectrometry or NMR .

- Perform computational simulations (e.g., molecular dynamics) to model steric effects from the diethyl groups on reaction outcomes .

Q. How can researchers design experiments to assess the compound’s stability under oxidative or thermal stress?

Methodological Answer:

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal decomposition thresholds and phase transitions .

- Expose the compound to accelerated oxidative conditions (e.g., hydrogen peroxide or UV light) and monitor degradation via LC-MS or infrared spectroscopy (IR) .

- Compare stability across crystalline vs. amorphous forms, prepared via spray drying or recrystallization , to identify optimal solid-state configurations .

Q. What advanced analytical methods are suitable for quantifying trace impurities in 4,4-Diethyl-1,4-azasilinane Hydrochloride?

Methodological Answer:

- Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves sub-ppm detection limits for byproducts .

- Inductively coupled plasma mass spectrometry (ICP-MS) screens for silicon-containing impurities or residual catalysts (e.g., transition metals) .

- Apply nuclear Overhauser effect spectroscopy (NOESY) to distinguish stereochemical impurities in the azasilinane ring .

Methodological Framework for Research Design

Q. How can theoretical frameworks guide the study of 4,4-Diethyl-1,4-azasilinane Hydrochloride’s biological or catalytic activity?

Methodological Answer:

- Link hypotheses to Lewis acid-base theory (silicon’s electrophilicity) or enzyme inhibition models (nitrogen’s nucleophilic interactions) to predict biological targets .

- Design structure-activity relationship (SAR) studies by synthesizing analogs with modified alkyl groups or counterions to isolate critical functional groups .

- Validate computational docking simulations (e.g., AutoDock Vina) with in vitro assays to correlate predicted binding affinities with experimental data .

Q. What experimental controls are essential when investigating the compound’s role in silicon-mediated organic synthesis?

Methodological Answer:

- Include silicon-free control reactions to confirm the azasilinane ring’s catalytic or templating effects .

- Monitor reaction progress in real-time using in situ IR or Raman spectroscopy to detect transient intermediates .

- Use internal standards (e.g., trimethylsilyl markers) in quantitative NMR to normalize signal drift during long-term experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.